REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].Br[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.[CH2:14]([O:16][C:17](=[O:24])[CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)[CH3:15]>CC(O)C>[CH2:14]([O:16][C:17]([CH:18]1[CH2:19][CH2:20][N:21]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH2:22][CH2:23]1)=[O:24])[CH3:15] |f:0.1.2|
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Name
|
|
Quantity
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52.5 g
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Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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60 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=CC=C1
|
Name
|
|
Quantity
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59.7 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C1CCNCC1)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CC(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered
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Type
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CUSTOM
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Details
|
telescoped into preparation 1c
|
Name
|
|
Type
|
|
Smiles
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C(C)OC(=O)C1CCN(CC1)C1=NC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |